Enhanced Lipophilicity (LogP) vs. 3-Chloro-6-ethoxypicolinimidamide Hydrochloride
The target compound exhibits a significantly higher computed LogP (2.62) compared to its ethoxy analog (LogP = 1.84) . This difference of +0.78 LogP units corresponds to an approximately 6‑fold increase in calculated octanol‑water partition coefficient, indicating markedly enhanced lipophilicity. The analysis is based on vendor‑supplied computational predictions using a consistent algorithm (presumably ChemAxon or similar) across both molecules .
| Evidence Dimension | Calculated LogP (Octanol‑Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.61977 |
| Comparator Or Baseline | 3‑Chloro‑6‑ethoxypicolinimidamide hydrochloride (CAS 1179361-96-6): LogP = 1.83957 |
| Quantified Difference | ΔLogP = +0.7802 |
| Conditions | Computed value; prediction method not explicitly disclosed but consistent across Leyan datasheets. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cell‑based assays and alters solubility profiles, making the butoxy derivative more suitable for applications requiring increased hydrophobic character.
